molecular formula C10H11BrO3 B8299063 n-Propyl 4-bromo-2-hydroxybenzoate

n-Propyl 4-bromo-2-hydroxybenzoate

Cat. No.: B8299063
M. Wt: 259.10 g/mol
InChI Key: IMOGFYDKUWDTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Propyl 4-bromo-2-hydroxybenzoate is an aromatic ester characterized by a bromine substituent at the 4-position and a hydroxyl group at the 2-position of the benzene ring, with an n-propyl ester chain. This compound is structurally distinct due to the combination of electron-withdrawing (bromo) and electron-donating (hydroxyl) groups, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

propyl 4-bromo-2-hydroxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5H2,1H3

InChI Key

IMOGFYDKUWDTKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-2-hydroxybenzoate

Structural Differences : Ethyl 4-bromo-2-hydroxybenzoate shares the same aromatic core but has an ethyl ester group instead of n-propyl.
Physicochemical Properties :

  • Molecular Weight : ~244.03 g/mol (ethyl) vs. ~258.06 g/mol (n-propyl).
  • Volatility: The shorter ethyl chain likely increases volatility compared to n-propyl. Applications: Ethyl derivatives are primarily used in industrial and scientific research (). Safety: Ethyl 4-bromo-2-hydroxybenzoate’s safety data sheet (SDS) highlights risks such as skin/eye irritation and recommends precautions for handling ().

Propyl 4-Hydroxybenzoate (Propyl Paraben)

Structural Differences : Propyl paraben lacks the bromine substituent and has a hydroxyl group at the 4-position instead of 2-position.
Physicochemical Properties :

  • Acidity : The 4-hydroxy group in parabens (pKa ~8.5) is less acidic than the 2-hydroxy isomer (pKa ~2.8 in salicylate analogs), affecting solubility and antimicrobial activity.
    Applications : Propyl paraben is widely used as a preservative in cosmetics and pharmaceuticals ().
    Safety : Parabens are restricted in some products due to concerns over endocrine disruption (). The bromine in n-propyl 4-bromo-2-hydroxybenzoate may enhance antimicrobial potency but introduce higher toxicity or environmental persistence.

Pesticide Esters (e.g., Bromopropylate)

Structural Differences : Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) features an isopropyl ester, two bromine atoms, and a diphenyl structure ().
Physicochemical Properties :

  • Lipophilicity : The diphenyl structure and bromine atoms increase lipophilicity, enhancing pesticidal activity.
    Applications : Bromopropylate is used as an acaricide, contrasting with this compound’s undefined but likely narrower scope ().
    Safety : Brominated pesticides often require stringent handling due to bioaccumulation risks.

Data Table: Key Comparisons

Compound Molecular Weight (g/mol) Key Substituents Primary Uses Notable Hazards
This compound ~258.06 4-Br, 2-OH, n-propyl ester Research/Agrochemicals* Potential irritation (inferred)
Ethyl 4-bromo-2-hydroxybenzoate ~244.03 4-Br, 2-OH, ethyl ester Industrial research Skin/eye irritation
Propyl paraben 180.20 4-OH, n-propyl ester Preservative Endocrine disruption risks
Bromopropylate 428.08 4-Br, isopropyl ester, diphenyl Pesticide Bioaccumulation

*Inferred from structural analogs ().

Research Findings and Implications

  • Antimicrobial Activity : The bromine in this compound may enhance antimicrobial efficacy compared to parabens, but its 2-hydroxy configuration could reduce stability under acidic conditions .
  • Environmental Impact : Brominated compounds like bromopropylate persist in ecosystems, suggesting that this compound may require similar disposal regulations .
  • Toxicity : While ethyl 4-bromo-2-hydroxybenzoate’s SDS emphasizes acute hazards, the n-propyl variant’s longer alkyl chain might slow metabolism, increasing chronic exposure risks .

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